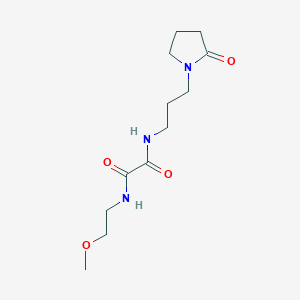

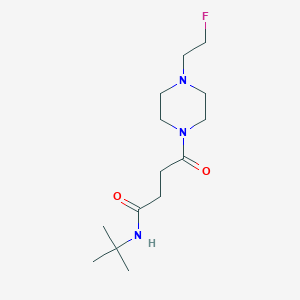

N-(tert-butyl)-4-(4-(2-fluoroethyl)piperazin-1-yl)-4-oxobutanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(tert-butyl)-4-(4-(2-fluoroethyl)piperazin-1-yl)-4-oxobutanamide is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential use in scientific research applications, particularly in the field of neuroscience.

Applications De Recherche Scientifique

- Applications :

- Antibacterial and Antifungal Activities : Researchers have investigated its moderate antibacterial and antifungal properties .

- Anticancer Potential : Some studies suggest that compounds containing piperazine rings exhibit anticancer activity .

- Neurodegenerative Diseases : There’s ongoing research into its potential use for treating neurodegenerative diseases like Alzheimer’s and Parkinson’s .

- Antiparasitic and Antihistamine Properties : These areas are also being explored .

- Role as a Building Block : N-tert-butyl-4-[4-(2-fluoroethyl)piperazin-1-yl]-4-oxobutanamide serves as an intermediate in the synthesis of various organic compounds, including amides, sulphonamides, Mannich bases, Schiff’s bases, and more .

- Drug Modification : Its easy modificability, water solubility, and capacity for hydrogen bonding make it valuable in drug design .

- Nickel-Catalyzed Methylation : It participates in the synthesis of methylated alkanes and ketones via Ni-catalyzed methylation of unactivated alkyl halides and acid chlorides .

- Reductive Dimerization : Involved in Ni-catalyzed reductive dimerization reactions .

- Allylic Defluorinative Reductive Cross-Coupling : Used as a catalyst in this reaction .

- tert-Butanesulfinamide : Although not directly related to our compound, the most extensively used enantiopure tert-butanesulfinamide has been crucial in asymmetric N-heterocycle synthesis via sulfinimines .

- Single Crystal X-ray Diffraction : The crystal structures of related compounds have been analyzed using this technique .

- Intermolecular Interactions : Detailed analysis of intermolecular interactions and crystal packing provides insights into their behavior .

Medicinal Chemistry and Drug Discovery

Organic Synthesis

Catalysis and Chemical Transformations

Asymmetric Synthesis via Sulfinimines

Crystallography and Structural Studies

Biological Evaluation and Pharmacology

Propriétés

IUPAC Name |

N-tert-butyl-4-[4-(2-fluoroethyl)piperazin-1-yl]-4-oxobutanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26FN3O2/c1-14(2,3)16-12(19)4-5-13(20)18-10-8-17(7-6-15)9-11-18/h4-11H2,1-3H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEYBDLDJUHAEHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)CCC(=O)N1CCN(CC1)CCF |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(tert-butyl)-4-(4-(2-fluoroethyl)piperazin-1-yl)-4-oxobutanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-((4-chlorophenyl)sulfonyl)-3-cyclopentyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2773043.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(1H-pyrrol-1-yl)acetamide](/img/structure/B2773050.png)

![3-chloro-2-{5-[4-(phenylsulfanyl)phenyl]-1H-pyrazol-1-yl}-5-(trifluoromethyl)pyridine](/img/structure/B2773051.png)

![3-bromo-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2773055.png)

![Methyl 3-[(5-nitropyridin-2-yl)thio]propanoate](/img/structure/B2773056.png)